Mnp-glcnac

Descripción general

Descripción

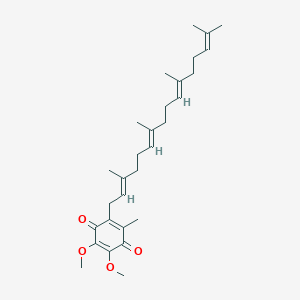

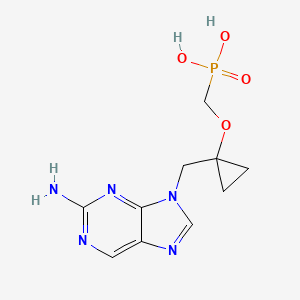

Mnp-glcnac, also known as 2-Methoxy-4-(2-nitrovinyl)-phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, is a chromogenic substrate used for the assay of β-N-acetylglucosaminidase (NAG), a lysosomal enzyme . This enzyme catalyzes the breakdown of gangliosides and other related glycosides . The assay of urinary NAG activity has been used for the diagnosis of kidney damage and diabetic complications .

Synthesis Analysis

While there is limited information available on the specific synthesis of this compound, it is known that the production of UDP-GlcNAc, a related compound, involves multiple levels of regulation, including transcriptional activation of the glmUS operon by the NagC dual regulator .

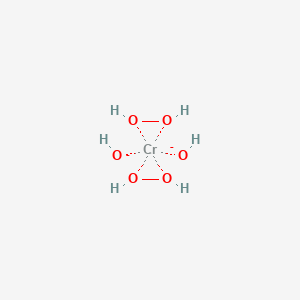

Molecular Structure Analysis

The molecular formula of this compound is C17H22O9N2 . It is a pale-yellow powder which on hydrolysis by β-N-acetylglucosaminidase releases a soluble product that is red at pH> 9.5 and is measured at 505 nm .

Chemical Reactions Analysis

This compound is hydrolyzed by β-N-acetylglucosaminidase to release a soluble product that is red at pH> 9.5 . This reaction is used in the assay of β-N-acetylglucosaminidase .

Physical And Chemical Properties Analysis

This compound is a pale-yellow powder . On hydrolysis by β-N-acetylglucosaminidase, it releases a soluble product that is red at pH> 9.5 . The Extinction coefficient of the released chromogenic product is 27,000 Lmol -1 cm -1 .

Aplicaciones Científicas De Investigación

Magnetophoretic Behavior in Cells

Mnp-GlcNAc, specifically glucose (Glc) or N-acetylglucosamine (GlcNAc) coated magnetic nanoparticles (MNPs), has been utilized in studies involving magnetophoretic behavior in cells. Research by (Fallows et al., 2017) demonstrated that these coated MNPs significantly increased interactions with 3T3 fibroblast cells. The presence of these nanoparticles facilitated the movement of labeled cells towards an external magnet, highlighting potential applications in cell manipulation and targeting.

Magnetic Nanoparticles in Oncology

This compound plays a crucial role in oncology, especially in the development of cancer treatments. (Păltânea et al., 2021) discusses how MNPs, potentially including this compound, are increasingly used in experimental cancer treatments. This research focuses on the minimal side effects of these treatments and the utilization of MNPs in targeted drug delivery, chemotherapy, immunotherapy, and magnetic hyperthermia, among other therapies.

Magnetic Nanoparticles for Theragnostics

In the field of theragnostics, this compound's magnetic properties are leveraged for dual therapeutic and diagnostic purposes. According to (Shubayev et al., 2009), MNPs are used in magnetic resonance imaging (MRI), guided drug delivery, magnetic hyperthermia cancer therapy, and other applications. The research indicates a growing trend towards integrating therapeutic and diagnostic applications, such as MRI-guided cell replacement therapy.

Magnetic Nanoparticles in MR Imaging and Drug Delivery

The role of this compound in magnetic resonance imaging and drug delivery is significant. As highlighted by (Sun et al., 2008), MNPs are attractive as MRI contrast agents and carriers for drug delivery due to their unique magnetic properties and ability to function at the cellular and molecular levels.

Magnetic Nanoparticles in Electrochemical Sensors

This compound is also important in developing electrochemical sensors for pharmaceutical and biomedical applications. (Mollarasouli et al., 2021) explores how MNPs-based electrochemical sensors have gained attention due to their high sensitivity and selectivity, which are crucial in diagnostics, drug delivery, and imaging.

Magnetofection in Gene Delivery

Magnetofection, involving the use of magnetic nanoparticles like this compound for gene delivery, is a notable application in biomedical research. (Bi et al., 2020) reviews the use of MNPs in the dynamic process of gene delivery, highlighting their potential in MRI, magnetic hyperthermia, and other biomedical applications.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The study of O-GlcNAcylation, a post-translational modification involving N-acetylglucosamine, is an active area of research . Future research in this field will provide novel, more effective chemical strategies and probes for the molecular interrogation of O-GlcNAcylation, elucidating new mechanisms and functional roles of O-GlcNAc with potential therapeutic applications in human health .

Propiedades

IUPAC Name |

N-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxy-5-[(E)-2-nitroethenyl]-2-phenoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O9/c1-11(21)18-17(26-2)14(22)16(23,8-9-19(24)25)13(10-20)28-15(17)27-12-6-4-3-5-7-12/h3-9,13-15,20,22-23H,10H2,1-2H3,(H,18,21)/b9-8+/t13-,14+,15-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWRKXMTISIYOF-GVVSDTBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(C(C(C(OC1OC2=CC=CC=C2)CO)(C=C[N+](=O)[O-])O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@]1([C@H]([C@]([C@H](O[C@H]1OC2=CC=CC=C2)CO)(/C=C/[N+](=O)[O-])O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70622-74-1 | |

| Record name | 2-Methoxy-4-(2'-nitrovinyl)phenyl-2-acetamido-2-deoxy-beta-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070622741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea](/img/structure/B1237497.png)

![(2S,5R)-2,6-Diamino-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B1237503.png)

![(4-Benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl benzoate](/img/structure/B1237505.png)

![4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B1237513.png)